molecular formula C17H14N2O3 B12984052 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B12984052
M. Wt: 294.30 g/mol
InChI Key: QRUZYHVDAYZVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and readily available starting materials, would apply. Optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The oxadiazole ring and the benzaldehyde moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the aldehyde moiety may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    3-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The presence of the o-tolyl group in 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H14N2O3/c1-12-5-2-3-8-15(12)17-18-16(22-19-17)11-21-14-7-4-6-13(9-14)10-20/h2-10H,11H2,1H3

InChI Key

QRUZYHVDAYZVTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=CC(=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.